4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one
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Overview
Description
4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one typically involves the reaction of 2-aminophenol with aldehydes or ketones under various conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding the desired product in high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the cell membrane integrity of microorganisms . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one can be compared with other benzoxazole derivatives, such as:
- 4-(5-methyl-1,3-benzoxazol-2-yl)phenylamine
- 2-methyl-1,3-benzoxazol-5-amine
- 1-(4-methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride
These compounds share similar structural features but may differ in their specific biological activities and applications.
Properties
IUPAC Name |
4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-16-15(9-12)19-18(22-16)13-10-17(21)20(11-13)14-5-3-2-4-6-14/h2-9,13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSENEWQPRWELHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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